

Technical Overview of *Gynura divaricata* and Usaramine: Phytochemistry, Toxicity, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Usaramine

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Introduction and Botanical Profile

Gynura divaricata (L.) DC., commonly known as "Bai Bei San Qi" in China, is a perennial herb that has gained significant attention in both traditional medicine and scientific research due to its dual nature as both a medicinal plant and a potential toxicological concern [1]. This plant belongs to the genus *Gynura* Cass. and typically grows to heights of 0.3-1 meters, though it can occasionally reach up to 2 meters under optimal conditions [2]. The plant features distinctive morphological characteristics including petioles that are pubescent with base usually bearing pseudo-stipules, fleshy leaf blades measuring 3.5-13(-23) × 1.2-5(-6.5) cm, and both surfaces of the leaves are densely pubescent [2]. The flowering capitula have a diameter of 1.5-2 cm, with 3-5 heads arranged in corymbs that erect at anthesis, exhibiting orange-yellow corolla tubes that broaden abruptly near the summit [2].

Gynura divaricata has been approved by the China State Food and Drug Administration as a new resource food in 2010, reflecting its established history of use as both a medicinal agent and a functional food [3] [1]. The plant is cultivated extensively throughout southern China, with optimal growth occurring at temperatures between 20-30°C in sunny locations with soil rich in organic matter and good drainage [1]. The regeneration capacity of *Gynura divaricata* is remarkably strong, allowing for multiple harvests following a single cultivation, with the best period for seeding and transplantation being from April to September [1]. In

traditional medicine practices, various parts of the plant including the roots, stems, and leaves are utilized for treating diverse conditions such as bronchitis, pulmonary tuberculosis, diabetes, rheumatism, and inflammation [1].

Comprehensive Chemical Constituents

The chemical profile of *Gynura divaricata* is characterized by a diverse array of bioactive compounds, with the most significant being pyrrolizidine alkaloids (PAs) - particularly **usaramine** and integerrimine - which are responsible for the plant's documented hepatotoxicity [2] [1]. These toxic alkaloids belong to a class of compounds known to be widespread in nature, occurring in over 150 plant species across nearly 70 genera [1]. Beyond these toxic constituents, *Gynura divaricata* contains numerous other compounds that contribute to its pharmacological activities, including flavonoids, phenolic acids, terpenoids, polysaccharides, and various other phytochemicals [1].

Table 1: Bioactive Compounds Identified in *Gynura divaricata*

Compound Class	Specific Compounds	Concentration/Percentage	Significance
Toxic Pyrrolizidine Alkaloids	Usaramine, Integerrimine	Not quantified in plant material	Hepatotoxic constituents [2] [1]
Caffeoylquinic Acids	Chlorogenic acid, 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, 4,5-dicaffeoylquinic acid	~2.37% in GD powder (highest: 3,5-dicaffeoylquinic acid) [4]	Hypoglycemic activity, α -glucosidase inhibition [3] [4]
Flavonoids	Quercetin, kaempferol and their derivatives (quercetin-3-O- β -D-rutinoside, kaempferol-3-O- β -D-rutinoside)	Not fully quantified	Antioxidant and potential hypoglycemic effects [1]
Other Compounds	Niacin, pedatisectine G, uridine, adenosine,	Not fully quantified	Various biological activities [1]

Compound Class	Specific Compounds	Concentration/Percentage	Significance
	stigmasterol, polysaccharides		

Recent research has particularly highlighted the significance of caffeoylquinic acids in *Gynura divaricata*, with these compounds occupying approximately 2.37% of the GD powder, with 3,5-dicaffeoylquinic acid being the most abundant [4]. These phenolic compounds have been identified as major contributors to the plant's hypoglycemic activities through their inhibition of α -glucosidase and enhancement of glucose uptake [3]. The flavonoid components including quercetin and kaempferol derivatives further complement the biological activities of the plant, contributing to its antioxidant potential [1]. The coexistence of both toxic pyrrolizidine alkaloids and beneficial phenolic compounds in *Gynura divaricata* creates a complex pharmacological profile that necessitates careful consideration for any potential therapeutic applications.

Toxicity Profile of Usaramine and Related Alkaloids

Toxic Mechanisms

The pyrrolizidine alkaloids (PAs) found in *Gynura divaricata*, particularly **usaramine** and integerrimine, represent significant toxicological concerns due to their potent hepatotoxicity [2]. The mechanism of toxicity involves hepatic transformation of these alkaloids via the cytochrome P450 system into highly reactive metabolites known as pyrrolic derivatives [2]. These reactive intermediates subsequently bind covalently to cellular macromolecules including proteins, DNA, and RNA, initiating a cascade of cellular damage that primarily affects the liver [2]. The binding to critical cellular components disrupts normal cellular functions, induces oxidative stress, and ultimately leads to both acute and chronic toxicities. A particularly concerning aspect of PA toxicity is that it does not follow strict dose-response relationships due to individual variability in hepatic metabolic capacity, making toxicity prediction challenging [2]. The primary serious condition associated with PA toxicity is veno-occlusive disease (also known as Budd-Chiari syndrome), which involves obstruction of the small hepatic venules, leading to hepatic congestion and necrosis [2].

Poisoning Features and Events

Pyrrrolizidine alkaloid poisoning manifests through both acute and chronic effects, with the liver being the primary target organ [2]. Acute poisoning features include abdominal pain, hepatomegaly, ascites, liver necrosis, and in severe cases, death [2]. Chronic effects encompass recurrent ascites, hepatic vein occlusion (Budd-Chiari syndrome), cirrhosis, hepatocellular carcinoma, pulmonary hypertension, and mortality [2]. The toxic dose has been established with long-term consumption of as little as 1 mg of pyrrrolizidine alkaloids per day sufficient to induce toxic effects [2].

Historical data on pyrrrolizidine alkaloid poisoning reveals two primary exposure sources: consumption of cereal grains contaminated with toxic weeds, and the use of PA-containing herbs for medicinal and dietary purposes [2]. A significant poisoning event occurred in Afghanistan, where an estimated 8,000 people were affected with more than 1,600 fatalities due to consumption of contaminated grains [2]. The global use of pyrrrolizidine alkaloid-containing herbs for medicinal purposes has led to poisoning cases reported in various regions worldwide [2]. These documented incidents highlight the serious public health concern associated with PA exposure and underscore the importance of proper regulation and education regarding plants containing these compounds, including *Gynura divaricata*.

Table 2: Toxicity Profile of Pyrrrolizidine Alkaloids in *Gynura divaricata*

Parameter	Details	References
Toxic Constituents	Integerrimine, Usaramine	[2] [1]
Toxic Dose	Long-term consumption of 1 mg pyrrrolizidine alkaloids per day	[2]
Mechanism of Toxicity	Cytochrome P450-mediated transformation into reactive metabolites that bind to proteins, DNA, and RNA	[2]
Acute Poisoning Features	Abdominal pain, hepatomegaly, ascites, liver necrosis, potential death	[2]
Chronic Poisoning Features	Hepatomegaly, recurrent ascites, Budd-Chiari syndrome, cirrhosis, hepatocellular carcinoma, pulmonary hypertension	[2]

Parameter	Details	References
Major Poisoning Events	Afghanistan: 8000 affected, >1600 deaths; worldwide cases from medicinal use	[2]
Detection Methods	GC-MS, LC-MS/MS	[2]

Therapeutic Potential and Hypoglycemic Mechanisms

Antidiabetic Effects

Gynura divaricata has demonstrated significant hypoglycemic effects in numerous scientific studies, validating its traditional use for diabetes management [5] [4]. Research involving type 2 diabetic model rats established through high-fat diet and streptozotocin (STZ) injection has shown that aqueous extracts of *Gynura divaricata* significantly reduce blood glucose levels in a dose-dependent manner [5]. Beyond glucose reduction, GD treatment also exhibited beneficial effects on related parameters including reduced levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and creatinine (CREA), indicating potential protective effects on liver and kidney function often compromised in diabetes [5]. The levels of urine sugar (U-GLU) and urine creatinine (U-CREA) were also significantly lowered following GD treatment [5]. Additional studies have confirmed that oral administration of GD lyophilized powder substantially reduces fasting blood glucose, fasting serum insulin, and glycosylated serum protein levels while enhancing antioxidative activities in diabetic mice [4].

Molecular Mechanisms of Action

The hypoglycemic activity of *Gynura divaricata* involves multiple molecular mechanisms through which it exerts its antidiabetic effects. Bioinformatics analysis and experimental validation have revealed that GD regulates several critical signaling pathways, including the PI3K/AKT signaling pathway and fatty acid metabolism signaling pathway [5]. GD significantly increases the protein expression levels of key metabolic regulators including PKM1/2, p-AKT, PI3K p85, and GLUT4 in the liver of diabetic rats [5]. Additionally, the expression levels of crucial proteins in the fatty acid metabolism signaling pathway, including AMPK, p-

AMPK, PPAR α , and CPT1 α , were significantly upregulated following GD intervention [5]. The anti-apoptotic protein BCL-2/BAX expression ratio was also significantly increased in rats treated with GD, suggesting a protective effect against cellular apoptosis [5].

Further mechanistic studies have demonstrated that *Gynura divaricata* rich in 3,5-/4,5-dicaffeoylquinic acid and chlorogenic acid reduces islet cell apoptosis and improves pancreatic function in type 2 diabetic mice [4]. Histopathological examination through HE-staining revealed that GD treatment ameliorated pathological damage in pancreatic β -cells, while immunohistochemical assays showed that GD promoted marked pancreatic β -cell regeneration [4]. Western blot analysis demonstrated that GD caused notable increases in GLUT2, GK, MafA, PDX-1, and Bcl-2 expression alongside reduction in Bax and caspase-3 expression [4]. These findings collectively indicate that GD exerts its pronounced hypoglycemic effect through multiple mechanisms including inhibiting islet cell apoptosis, improving pancreatic function, enhancing insulin signaling, and regulating fatty acid metabolism.

Table 3: Therapeutic Effects of *Gynura divaricata* in Diabetes Management

Effect Category	Specific Effects	Mechanisms/Pathways	References
Glucose Regulation	Reduced FBG, fasting serum insulin, glycosylated serum protein	Enhanced insulin signaling, α -glucosidase inhibition	[5] [4]
Organ Protection	Improved liver and kidney function markers (ALT, AST, BUN, CREA)	Reduced oxidative stress, anti-apoptotic effects	[5]
Pancreatic Function	β -cell regeneration, reduced apoptosis	Increased Bcl-2/Bax ratio, reduced caspase-3	[4]
Signaling Pathways	Improved insulin sensitivity, glucose uptake	PI3K/AKT activation, GLUT4 translocation	[5]
Metabolic Regulation	Enhanced fatty acid metabolism	AMPK/PPAR α /CPT1 α pathway activation	[5]

Effect Category	Specific Effects	Mechanisms/Pathways	References
Molecular Targets	Increased GLUT2, GK, MafA, PDX-1	Gene expression regulation	[4]

Experimental Protocols and Methodologies

Compound Extraction and Isolation

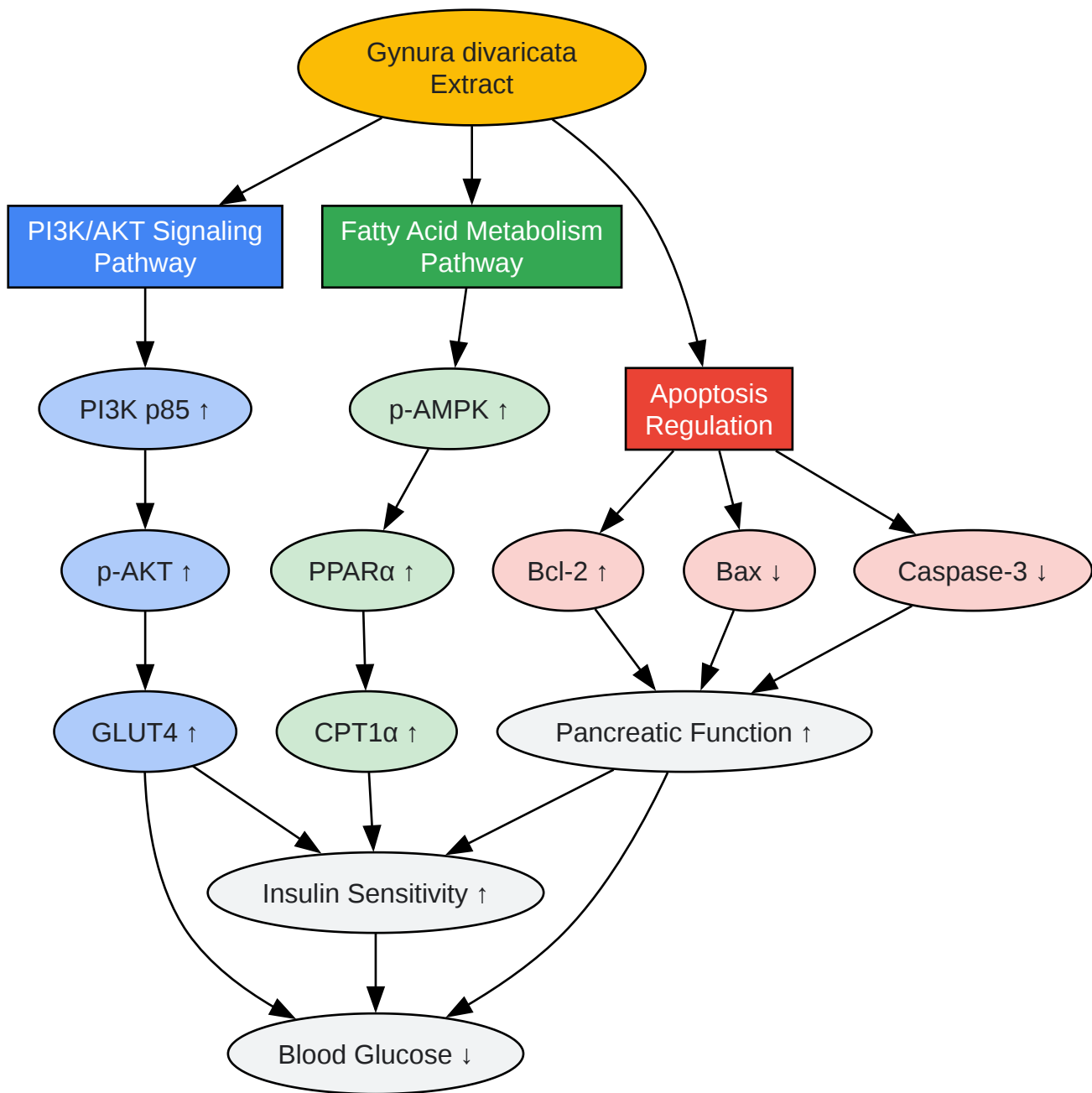
The extraction and isolation of bioactive compounds from *Gynura divaricata* follows sophisticated protocols to obtain specific fractions with desired biological activities. One well-established method begins with drying and crushing the plant material (stems and leaves), followed by maceration in 65% ethanol at room temperature, typically using a solid-to-solvent ratio of 1.5 kg plant material to 10 L ethanol, with the extraction process repeated four times for 48 hours each [3]. The combined extracts are then concentrated under vacuum to remove ethanol, resulting in an aqueous extract that is subsequently partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (BuOH) [3]. Through this process, researchers have obtained various fractions including 39.57 g of petroleum ether fraction, 12.96 g of EtOAc fraction, 27.54 g of BuOH fraction, and 84.37 g of water fraction from the initial 1.5 kg of dried plant material [3].

For more advanced separation of hypoglycemic compounds, high-speed countercurrent chromatography (HSCCC) has been employed as a powerful liquid-liquid chromatographic technique that eliminates irreversible adsorption of samples [3]. The EtOAc and BuOH partitions, which have demonstrated significant α -glucosidase inhibition activity, are subjected to HSCCC using a two-phase solvent system composed of hexane-methyl tert-butyl ether (MtBE)-methanol-0.1% TFA water [3]. For compounds with acidic characteristics such as chlorogenic acid and dicaffeoylquinic acids, pH-zone-refining CCC (PZRCCC) has been applied using a solvent system of MtBE: n-butanol: acetonitrile: water with trifluoroacetic acid (TFA) as a retainer and ammonium hydroxide (NH₄OH) as an eluter [3]. This sophisticated approach has enabled the successful isolation and identification of five major compounds from *Gynura divaricata*: chlorogenic acid (1), 3,4-dicaffeoylquinic acid (2), 3,5-dicaffeoylquinic acid (3), 4,5-dicaffeoylquinic acid (4), and kaempferol-3-O- β -D-glucopyranoside (5) [3].

Bioactivity Assays

The evaluation of hypoglycemic activity of *Gynura divaricata* extracts and compounds involves multiple in vitro and in vivo assays. For in vitro assessment of α -glucosidase inhibition, a standard protocol involves preparing α -glucosidase solution by dissolving 1 g of α -glucosidase powder (from rat intestinal acetone powder) in 20 mL of 0.9% saline solution under ultrasonication in an ice bath, followed by centrifugation to collect the supernatant [3]. The assay is performed in 96-well plates with appropriate controls including blank control, negative control, positive control, sample, and sample control, each with three replicates [3]. The reaction mixture typically contains α -glucosidase, PBS buffer (pH 6.8), and sample solution, incubated at 37°C for 15 minutes before adding substrate solution (0.5 mol/L sucrose solution), followed by an additional 30 minutes incubation [3]. After incubation, 150 μ L of 0.1 mol/L Na_2CO_3 is added to each well to terminate the reaction, and absorbance is measured to calculate inhibition activity [3].

For in vivo evaluation of hypoglycemic effects, a well-established protocol involves inducing type 2 diabetes in experimental animals (mice or rats) through a combination of high-fat diet (HFD) feeding and streptozotocin (STZ) injection [5] [4]. Typically, animals are fed with HFD for 3-4 weeks followed by STZ injection at doses ranging from 30-100 mg/kg depending on the animal model [5] [4]. Animals with blood glucose levels exceeding 11.1 mmol/L are considered diabetic and selected for intervention studies. The GD extracts or powders are administered daily for 4-8 weeks, with regular monitoring of fasting blood glucose levels, oral glucose tolerance tests (OGTT), and insulin tolerance tests (ITT) [4]. At the endpoint, blood samples are collected for analysis of various biochemical parameters, and tissues (liver, pancreas) are harvested for histopathological examination and molecular analyses including western blotting and immunohistochemistry to investigate mechanisms of action [5] [4].



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Diagram 1: Molecular mechanisms of *Gynura divaricata*'s hypoglycemic effects through multiple signaling pathways and cellular processes

Analytical Methods and Detection

The qualitative and quantitative analysis of bioactive compounds in *Gynura divaricata*, including both toxic pyrrolizidine alkaloids and therapeutic phenolic compounds, employs sophisticated analytical techniques. For the detection of toxic pyrrolizidine alkaloids such as integerrimine and **usaramine**, GC-MS and LC-MS/MS have been established as reliable methods [2]. These chromatographic techniques coupled with mass spectrometry provide the sensitivity and specificity required to identify and quantify these potentially harmful compounds in plant materials and biological samples.

For comprehensive phytochemical analysis, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS) has been successfully employed [5] [6]. The typical chromatographic conditions utilize a C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 μm) with a mobile phase consisting of 0.1% formic acid in acetonitrile (solvent A) and 0.1% formic acid in water (solvent B) in gradient elution mode [5]. The mass spectrometric analysis is performed using electrospray ionization (ESI) in both positive and negative ion modes with specific parameters including ion spray voltage of ±4500-5500 V, ion source temperature of 550-600°C, and mass scan range of m/z 50-2000 Da [5] [6]. This advanced analytical approach allows for the comprehensive characterization of complex phytochemical constituents in *Gynura divaricata* extracts, enabling simultaneous detection of phenolic acids, flavonoids, and other bioactive compounds.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) has also been utilized for quantitative analysis of specific bioactive compounds, particularly caffeoylquinic acids [4]. Typical conditions employ a C18 column with mobile phases of acetonitrile and 0.4% glacial acetic acid in gradient elution mode, with detection wavelength set at 323 nm for optimal detection of phenolic compounds [4]. Quantitative analysis is performed using the external standard method with standard curves constructed for each compound of interest, allowing precise determination of compound concentrations in plant extracts [4]. These analytical methods provide crucial tools for quality control, standardization of preparations, and correlation of specific compounds with observed biological activities.

Regulatory Status and Risk-Benefit Considerations

Gynura divaricata occupies a unique position in the regulatory landscape as both a recognized medicinal plant and an approved food source in China [1]. The plant was officially approved by the China State Food and Drug Administration as a new resource food in 2010, acknowledging its history of safe consumption while establishing parameters for its use [3] [1]. This dual status reflects the traditional perception of the

plant as a "medicinal and edible" resource, but also necessitates careful consideration of its risk-benefit profile due to the presence of known hepatotoxic pyrrolizidine alkaloids alongside potentially beneficial compounds.

The therapeutic applications of *Gynura divaricata* in traditional medicine are diverse, with the whole plant used in Traditional Chinese Medicine to clear heat and cool blood, dissipate stasis and disperse swelling, activate blood and relieve pain, and stanch bleeding [2]. The recommended medicinal dose is 6-15 g of the whole plant [2]. In folk practices, fresh shoots are used to make soup consumed every two or three days to improve insomnia, stomach troubles, diabetes mellitus, hypertension, and hyperlipidemia [1]. The stems and leaves are also brewed as tea specifically for diabetes management [1]. These traditional uses are supported by growing scientific evidence, particularly regarding the plant's hypoglycemic effects, but must be balanced against the known toxicological concerns associated with its pyrrolizidine alkaloid content.

Clinical management of pyrrolizidine alkaloid poisoning primarily involves supportive treatment, with early diagnosis and immediate avoidance of further exposure to the toxins being crucial [2]. This risk profile necessitates careful consideration for researchers and drug development professionals exploring the therapeutic potential of *Gynura divaricata*. Future research directions should focus on developing standardized extracts with reduced pyrrolizidine alkaloid content, identifying specific markers for quality control, conducting controlled clinical trials to establish safety and efficacy profiles, and exploring potential synergies between the various bioactive compounds while minimizing toxicological risks.

Conclusion

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